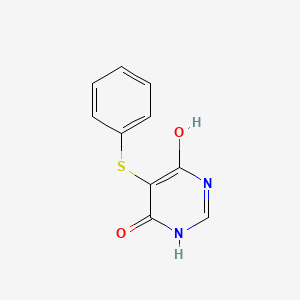
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one is an organic compound with the molecular formula C10H8N2O2S It is a pyrimidinone derivative featuring a hydroxy group at the 6th position and a phenylthio group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
While specific industrial production methods for 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the phenylthio group.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 6-oxo-5-(phenylthio)pyrimidin-4(1H)-one.
Reduction: Formation of reduced derivatives of the pyrimidinone ring.
Substitution: Formation of various substituted pyrimidinone derivatives.
Scientific Research Applications
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylthio groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-(methylthio)pyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of a phenylthio group.
5-(Phenylthio)pyrimidin-4(1H)-one: Lacks the hydroxy group at the 6th position.
6-Hydroxy-5-(phenylamino)pyrimidin-4(1H)-one: Contains a phenylamino group instead of a phenylthio group.
Uniqueness
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one is unique due to the presence of both the hydroxy and phenylthio groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
183811-08-7 |
|---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
4-hydroxy-5-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8N2O2S/c13-9-8(10(14)12-6-11-9)15-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
InChI Key |
HBRYVNFLHJOOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=CNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)

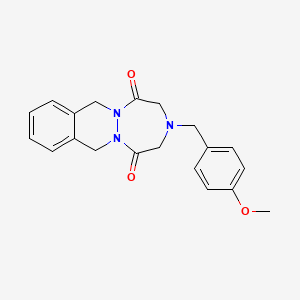
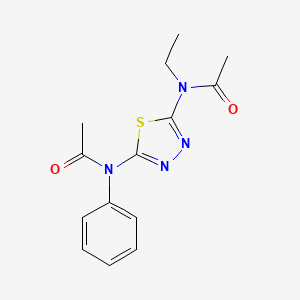
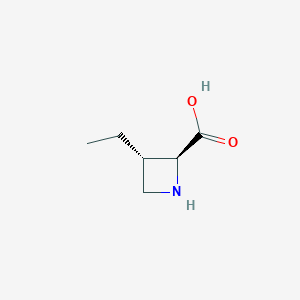

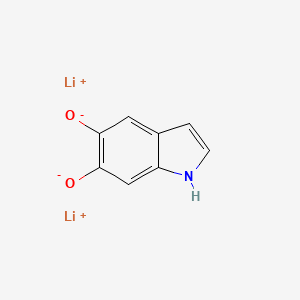
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
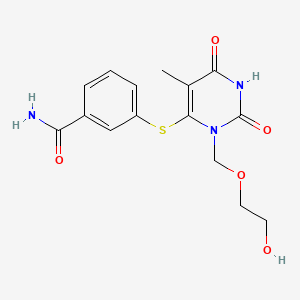
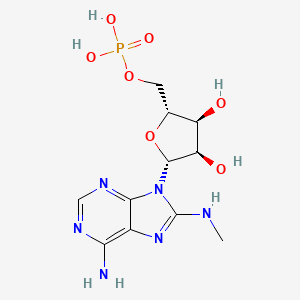
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
